molecular formula C14H13NO7 B12710440 (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- CAS No. 220751-83-7

(1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)-

Cat. No.: B12710440
CAS No.: 220751-83-7
M. Wt: 307.25 g/mol
InChI Key: LZAZURSABQIKGB-DKTZCLJJSA-N
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Description

(1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple hydroxyl groups and a dioxolo ring fused to a phenanthridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Phenanthridinone Core: This step often involves cyclization reactions using appropriate starting materials.

    Introduction of the Dioxolo Ring: This can be achieved through specific cyclization reactions involving dioxolane derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression or inducing DNA damage.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone Derivatives: Compounds with similar core structures but different functional groups.

    Dioxolo Compounds: Molecules containing dioxolo rings with varying substituents.

Uniqueness

(1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 3,4,4a,5-tetrahydro-2,3,4,7-tetrahydroxy-, (3R,4S,4aR)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

220751-83-7

Molecular Formula

C14H13NO7

Molecular Weight

307.25 g/mol

IUPAC Name

(3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6?,9-,10-,12+/m1/s1

InChI Key

LZAZURSABQIKGB-DKTZCLJJSA-N

Isomeric SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O

Origin of Product

United States

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